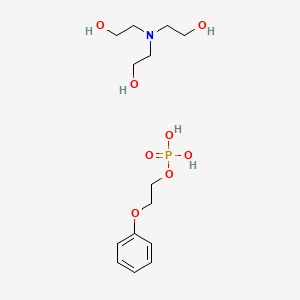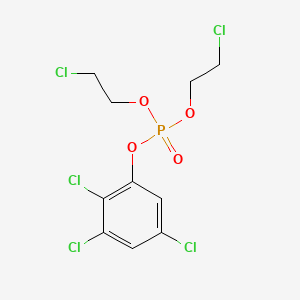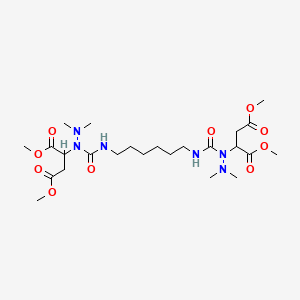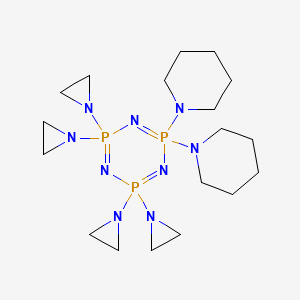
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- is a complex organophosphorus compound It is known for its unique structure, which includes multiple nitrogen and phosphorus atoms arranged in a cyclic configuration
Vorbereitungsmethoden
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- typically involves the reaction of phosphorus trichloride with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used[][2].
Wissenschaftliche Forschungsanwendungen
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive molecule.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- include:
Hexachlorocyclotriphosphazene: Known for its use in flame retardants and as a precursor in the synthesis of other organophosphorus compounds.
Ethoxy (pentafluoro)cyclotriphosphazene: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.
Cyclo-bis (bromochlorophosphonitrile)-dichlorophosphonitrile:
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)-.
Eigenschaften
CAS-Nummer |
86384-16-9 |
|---|---|
Molekularformel |
C18H36N9P3 |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
2,2,4,4-tetrakis(aziridin-1-yl)-6,6-di(piperidin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C18H36N9P3/c1-3-7-22(8-4-1)28(23-9-5-2-6-10-23)19-29(24-11-12-24,25-13-14-25)21-30(20-28,26-15-16-26)27-17-18-27/h1-18H2 |
InChI-Schlüssel |
OPDFYFLDZCPPPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)P2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)N7CCCCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


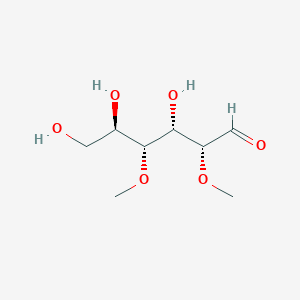


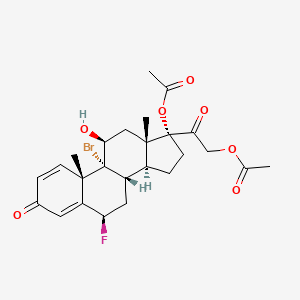

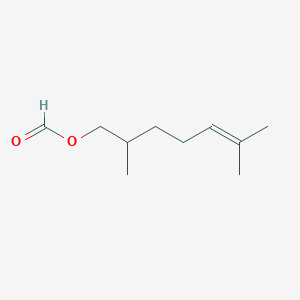
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
